molecular formula C19H17ClN2O4S2 B2869692 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1396625-56-1

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2869692
CAS No.: 1396625-56-1
M. Wt: 436.93
InChI Key: MMTWBWSIDRYMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-chlorobenzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further connected to a propan-1-one group substituted with a phenylsulfonyl group at position 2. Key structural attributes include:

  • 4-Chlorobenzo[d]thiazole: A bicyclic aromatic system with a chlorine atom at position 4, contributing to electronic and steric effects.
  • Azetidine: A strained four-membered ring that may enhance conformational rigidity and influence pharmacokinetic properties.
  • Phenylsulfonyl group: A polar substituent that improves solubility and may modulate biological interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)26-13-11-22(12-13)17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTWBWSIDRYMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound notable for its complex structure, which integrates an azetidine ring, a chlorobenzo[d]thiazole moiety, and a phenylsulfonyl group. This combination suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be broken down as follows:

  • Azetidine Ring : A four-membered saturated heterocyclic ring that contributes to the compound's unique chemical properties.
  • Chlorobenzo[d]thiazole Moiety : Known for its role in various pharmaceuticals, this component may enhance the compound's bioactivity.
  • Phenylsulfonyl Group : This group is often associated with increased solubility and bioavailability, crucial for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer metabolism, particularly glutaminase, which is essential for glutamine metabolism in cancer cells.
  • Disruption of Quorum Sensing : It has been suggested that the compound may interfere with bacterial quorum sensing systems, affecting bacterial communication and virulence.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, HepG2)
AntimicrobialPotential to inhibit bacterial growth by disrupting quorum sensing mechanisms
Enzyme InhibitionActs as a glutaminase inhibitor, reducing tumor cell proliferation

Anticancer Activity

Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds derived from chlorobenzo[d]thiazole were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest at critical phases (G2/M) .

Mechanism Exploration

Research into the mechanism of action has revealed:

  • Cell Cycle Arrest : Treatment with compounds similar to this compound resulted in significant changes in the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells .

In Vivo Studies

In vivo studies have demonstrated the potential effectiveness of similar compounds in tumor-bearing mice models, showcasing their ability to target specific cancer cells effectively .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share partial structural homology with the target molecule:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes Reference
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one () Phenylsulfonyl, propan-2-one, allyloxy group (no azetidine or benzothiazole) ~238.3 Intermediate in asymmetric catalysis
(Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b) () Benzo[d]thiazole, propenone, methoxy/hydroxy substituents (no sulfonyl or azetidine) ~505.5 Tubulin polymerization inhibitor (IC₅₀: 0.8 µM)
1-[5-(4-Chloro-phenylamino)-[1,2,4]thiadiazol-3-yl]-propan-2-one () Thiadiazole, propan-2-one, chlorophenylamino group (no sulfonyl or azetidine) ~281.7 Unknown (CasNo. 443110-91-6)
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one derivatives () Propenone core with substituted phenyl groups (no heterocyclic rings or sulfonyl) ~250–350 Antimicrobial activity reported

Physicochemical Properties

  • Conformational Rigidity : The azetidine ring imposes greater steric constraints than the flexible allyloxy group in compounds, possibly affecting binding specificity.

Preparation Methods

Synthesis of 3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidine

The ether bond between the benzo[d]thiazole and azetidine is typically forged via nucleophilic substitution or Mitsunobu coupling.

Step 1: Preparation of 4-Chlorobenzo[d]thiazol-2-ol
4-Chlorobenzo[d]thiazol-2-ol is synthesized by cyclizing 2-amino-4-chlorothiophenol with chloroacetic acid under acidic conditions.

Step 2: Ether Formation with 3-Hydroxyazetidine
Using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), 4-chlorobenzo[d]thiazol-2-ol reacts with 3-hydroxyazetidine in tetrahydrofuran (THF) at 0–25°C to yield 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine.

Reaction Component Quantity Conditions Yield
4-Chlorobenzo[d]thiazol-2-ol 1.0 eq THF, 0°C → 25°C, 12 h 72%
3-Hydroxyazetidine 1.2 eq DEAD, PPh₃

Step 3: Acylation with 3-(Phenylsulfonyl)propanoyl Chloride
The azetidine nitrogen is acylated using 3-(phenylsulfonyl)propanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0°C.

Reagent Quantity Conditions Yield
3-(Phenylsulfonyl)propanoyl chloride 1.5 eq DCM, 0°C → rt, 4 h 68%

Synthetic Route 2: One-Pot Coupling Strategy

To streamline the synthesis, a one-pot approach combines etherification and acylation steps.

Step 1: In Situ Generation of 3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidine
4-Chlorobenzo[d]thiazol-2-ol and 3-hydroxyazetidine are reacted with sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 6 hours, facilitating deprotonation and nucleophilic substitution.

Step 2: Direct Acylation Without Isolation
Without isolating the intermediate, 3-(phenylsulfonyl)propanoic acid is activated with thionyl chloride (SOCl₂) and added to the reaction mixture. Triethylamine is introduced to scavenge HCl, yielding the final product after 8 hours.

Parameter Value
Overall Yield 61%
Purity (HPLC) >98%

Optimization and Challenges

Stereochemical Considerations

The azetidine ring’s conformational strain may lead to side reactions during acylation. Employing bulky bases (e.g., 2,6-lutidine) suppresses epimerization at the azetidine nitrogen.

Solvent and Temperature Effects

  • Etherification : Polar aprotic solvents (DMF, THF) enhance reaction rates but may necessitate lower temperatures to avoid azetidine ring opening.
  • Acylation : DCM or ethyl acetate is preferred to minimize sulfonyl group hydrolysis.

Analytical Characterization

Key data for the final compound:

  • ¹H NMR (CDCl₃) : δ 7.82–7.76 (m, 2H, aromatic), 7.62–7.55 (m, 3H, aromatic), 5.21 (t, 1H, J = 7.2 Hz, azetidine CH), 3.89–3.81 (m, 2H, azetidine CH₂), 3.45–3.38 (m, 2H, CH₂SO₂), 2.94–2.87 (m, 2H, COCH₂).
  • MS (ESI+) : m/z 437.9 [M+H]⁺.

Comparative Evaluation of Methods

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield 49% 61%
Purification Complexity Moderate Low
Scalability Limited High

Route 2 offers superior efficiency and scalability, making it more suitable for industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.